Epidepride - 107188-87-4

Epidepride

Catalog Number: EVT-1167560
CAS Number: 107188-87-4
Molecular Formula: C16H23IN2O3
Molecular Weight: 418.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-5-iodo-2,3-dimethoxybenzamide is a dimethoxybenzene.
Synthesis Analysis

Epidepride can be synthesized through several methods, with one prominent pathway involving the transformation of its bromo-analogue, FLB 457. The synthesis typically follows these steps:

  1. Starting Material: 3-Methoxy salicylic acid is used as the primary starting material.
  2. Reagents and Conditions: The synthesis involves multiple steps, including bromination, followed by the formation of a trimethyl-tin derivative.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities.

The synthesis process has been optimized to yield high purity and stability of the compound, which is critical for its application in neuroimaging .

Molecular Structure Analysis

The molecular structure of epidepride can be described as follows:

  • Chemical Formula: C17H20BrN2O2
  • Molecular Weight: Approximately 364.26 g/mol
  • Structural Features:
    • The compound contains a benzamide moiety, which is essential for its interaction with dopamine receptors.
    • It features a methoxy group and a bromine atom that are critical for its pharmacological properties.

Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to confirm the structure and purity of epidepride .

Chemical Reactions Analysis

Epidepride undergoes various chemical reactions that are significant for its stability and utility:

  • Degradation Studies: Forced degradation studies have shown that epidepride remains stable under thermal, acidic, and basic conditions. This stability is crucial for its use in clinical settings where it may be exposed to varying environmental conditions .
  • Radiolabeling: The compound can be radiolabeled with isotopes such as carbon-11 or iodine-124, allowing it to serve as a radiotracer in PET imaging studies. These labeling processes involve specific reactions that incorporate the radioactive isotopes into the epidepride structure without compromising its integrity .
Mechanism of Action

The mechanism of action of epidepride primarily involves its binding to dopamine D2 and D3 receptors in the central nervous system:

  • Receptor Affinity: Epidepride exhibits high affinity for these receptors, which play a crucial role in neurotransmission related to mood regulation and motor control.
  • Dopamine Receptor Interaction: By binding to these receptors, epidepride can modulate dopaminergic signaling pathways, making it a valuable tool in studying disorders associated with dopamine dysregulation.

Research has demonstrated that the binding characteristics of epidepride can provide insights into receptor occupancy levels in various neurological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of epidepride are essential for understanding its behavior in biological systems:

Key analytical data obtained from various characterization techniques confirm these properties, ensuring that epidepride can be reliably used in research applications.

Applications

Epidepride has several significant scientific applications:

  1. Neuroimaging: As a radioligand for PET scans, epidepride is utilized to visualize dopamine receptor distribution in the brain, aiding in the diagnosis and understanding of psychiatric disorders.
  2. Pharmacological Research: It serves as an important tool for studying the pharmacodynamics of drugs targeting dopamine receptors, contributing to drug development efforts.
  3. Clinical Studies: Epidepride's role in assessing receptor occupancy provides valuable data that can inform treatment strategies for conditions like schizophrenia and Parkinson's disease.
Introduction to Epidepride as a Radiopharmaceutical

Epidepride represents a cornerstone compound in the molecular imaging of dopamine D₂/₃ receptors within the central nervous system. As a substituted benzamide derivative, it belongs to a class of compounds specifically engineered for in vivo visualization and quantification of neuroreceptor distribution and density. Its development addressed a critical limitation in neuroimaging: the reliable detection of extrastriatal dopamine receptors, which exist at significantly lower densities than their striatal counterparts but play crucial roles in cognition, emotion, and neuropsychiatric disorders. Epidepride’s exceptionally high affinity for D₂/₃ receptors enables quantification not only in dopamine-rich striatal regions but also in cortical, limbic, and thalamic areas, providing a comprehensive map of dopaminergic pathways [2] [7].

Chemical Structure and Radiolabeling Properties of Epidepride

Epidepride, chemically designated as (S)-(-)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, features a chiral pyrrolidinylmethyl moiety linked to an iodinated dimethoxybenzamide scaffold. This structure confers exceptional receptor affinity and selectivity. The stereochemistry at the chiral center (S-configuration) is essential for optimal D₂/₃ receptor interaction, as enantiomeric differences significantly impact binding kinetics [1] [2].

The presence of the iodine atom at the 5-position of the benzamide ring provides the radiolabeling site. Radiolabeling typically employs no-carrier-added iodide isotopes (¹²³I for SPECT, ¹²⁴I for PET), utilizing precursor molecules like the corresponding trialkyltin derivative. Reactions proceed via electrophilic destannylation, yielding high specific activity radioligands critical for imaging low-density extrastriatal receptors. Optimized protocols achieve radiochemical yields exceeding 50% with high purity (>95%) and specific activities suitable for receptor quantification (often >100 Ci/mmol for ¹²⁴I) [7] [10].

Table 1: Key Chemical and Radiolabeling Characteristics of Epidepride

PropertyDetailSignificance
Chemical FormulaC₁₆H₂₃IN₂O₃Defines molecular weight and lipophilicity
Iodine Position5-position on benzamide ringSite for radiolabeling (¹²³I, ¹²⁴I, ¹²⁵I)
Chiral CenterS-configuration at 1-ethyl-2-pyrrolidinylmethyl attachment pointCritical for high-affinity binding to D₂/₃ receptors
Precursor for Radiolabeling(S)-N-[[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(trialkyltin)-2,3-dimethoxybenzamideEnables electrophilic iododestannylation under mild conditions
Radiolabeling Efficiency>50% radiochemical yield, >95% purityEnsures sufficient quantity of pure tracer for imaging studies

Epidepride exhibits significant stability under physiological conditions, though forced degradation studies reveal vulnerability to strong oxidizing agents. Exposure to 3% hydrogen peroxide leads to significant degradation (>80% over 24 hours), forming a primary oxidative product identified via liquid chromatography-tandem mass spectrometry as having an m/z of 435 (suggesting addition of an oxygen atom compared to the parent m/z 419). This contrasts with its stability under acidic, alkaline, and thermal stress (50°C), where minimal decomposition occurs [1].

Historical Development of [¹²³I]Epidepride and [¹²⁴I]Epidepride in Molecular Imaging

The development of epidepride emerged from systematic structure-activity relationship (SAR) studies exploring metabolites of the atypical antipsychotic remoxipride. Researchers sought compounds with higher D₂ receptor affinity and improved brain penetration. This effort identified NCQ-344 (a 3,6-dihydroxy metabolite) and its 3-methoxy isomer, isoremoxipride (FLB-457), exhibiting picomolar affinities. Epidepride was subsequently designed by strategically combining structural elements of isoremoxipride with iodopride (a deshydroxy analog of iodobenzamide), specifically incorporating the 5-iodo substituent on the benzamide ring [2].

Simultaneous independent syntheses and radiolabeling efforts occurred in Stockholm, Berkeley, and Nashville in 1988, highlighting widespread recognition of its potential. Early evaluation of seven iodine-substituted raclopride analogs revealed [¹²⁵I]epidepride's exceptional property: an unprecedented striatum-to-cerebellum binding ratio of 234:1 in rats, far surpassing contemporaries like [¹²⁵I]iodobenzamide. This high target-to-background ratio stemmed from its ultra-high affinity (Kᴅ ≈ 25-46 pM) and slow dissociation kinetics from the receptor [2] [3] [5].

SPECT imaging using [¹²³I]epidepride rapidly demonstrated its unique capability to visualize extrastriatal D₂/₃ receptors in the living human brain, including thalamus, temporal cortex, and pituitary gland—regions inaccessible to lower-affinity ligands like [¹¹C]raclopride or [¹²³I]IBZM. This breakthrough provided the first in vivo evidence confirming the distribution of D₂ receptors beyond the striatum in humans, revolutionizing understanding of dopaminergic neurotransmission in cortical and limbic circuits [2] [7] [9]. The later development of [¹²⁴I]epidepride (half-life ~4.2 days) exploited the positron-emitting properties of ¹²⁴I for PET imaging. This extended half-life facilitated longitudinal studies over days, enabled imaging of peripheral D₂/₃ receptors (e.g., in pancreatic islets), and permitted clearance of nonspecific binding in abdominal regions adjacent to the pancreas, opening avenues for diabetes research [10].

Comparative Analysis with Other D₂/₃ Receptor Radioligands

Epidepride occupies a distinct niche among D₂/₃ receptor radioligands due to its ultra-high affinity. Comparing it to widely used agents like [¹¹C]Raclopride and [¹²³I]IBZM highlights critical differences influencing their applications:

  • Receptor Affinity and Binding Potential: Epidepride exhibits a dissociation constant (Kᴅ) in the picomolar range (25-46 pM), orders of magnitude lower than [¹¹C]Raclopride (Kᴅ ~1-2 nM) and [¹²³I]IBZM (Kᴅ ~0.4-0.6 nM). This translates directly into significantly higher binding potential (BP), particularly in low-density extrastriatal regions. For instance, [¹²³I]epidepride achieves BPɴᴅ values in human thalamus or cortex that are 5-10 times higher than what is attainable with [¹¹C]Raclopride, providing superior signal-to-noise ratios crucial for reliable quantification [3] [6] [7].
  • Kinetics and Imaging Windows: The very high affinity of epidepride results in extremely slow dissociation kinetics from the receptor. While this underpins its excellent signal-to-background ratios, it necessitates prolonged imaging times for equilibrium to be approached, especially in the striatum (peak uptake often beyond 100 minutes post-injection for SPECT, with useful imaging windows extending to 24 hours or more for PET with ¹²⁴I). This contrasts sharply with [¹¹C]Raclopride, which reaches equilibrium within 20-50 minutes but is limited by the short 20-minute half-life of carbon-11. [¹²³I]IBZM kinetics are intermediate, with peak uptake around 60-90 minutes [3] [7] [10].
  • Sensitivity to Endogenous Dopamine: A crucial functional difference lies in sensitivity to competition by synaptic dopamine. Lower-affinity ligands like [¹¹C]Raclopride and [¹²³I]IBZM are readily displaced by endogenous dopamine surges (e.g., induced by amphetamine). This property makes them valuable tools for measuring dopamine release capacity. In contrast, epidepride's ultra-high affinity renders it largely insensitive to displacement by physiological fluctuations of endogenous dopamine. While this limits its use for dopamine release studies, it provides a stable measure of receptor density (Bᴀᴠᴀɪʟ) relatively unaffected by momentary synaptic dopamine levels [3] [6] [9].
  • Extrastriatal Imaging Capability: This is the defining strength of epidepride. Ligands like [¹¹C]Raclopride and [¹²³I]IBZM possess sufficient affinity only for reliable quantification in the striatum, where D₂ receptor density is highest (≈10-30 pmol/g tissue). Epidepride's picomolar affinity enables robust quantification in extrastriatal regions with densities 10-100 times lower (e.g., 0.5-3 pmol/g in thalamus, cortex, hippocampus) [2] [7] [9]. This capability has been pivotal in implicating extrastriatal dopaminergic dysfunction in schizophrenia, depression, and other neuropsychiatric disorders.

Table 2: Comparative Profile of Key D₂/₃ Receptor Radioligands

Characteristic[¹²³/¹²⁴I]Epidepride[¹¹C]Raclopride[¹²³I]IBZM
Approximate Kᴅ (Affinity)25-46 pM (Ultra-High)1-2 nM (Moderate)0.4-0.6 nM (Moderate-High)
Primary Imaging TargetStriatal & Extrastriatal D₂/₃Striatal D₂/₃Striatal D₂/₃
Typical Striatal BPɴᴅVery High (e.g., >15 in humans)Moderate (e.g., 2-4 in humans)Moderate (e.g., 3-5 in humans)
Extrastriatal BPɴᴅHigh (Quantifiable in cortex, thalamus)Very Low (Not reliably quantifiable)Low (Limited quantifiability)
Kinetics (Striatum)Very Slow (Peak >100 min, slow washout)Fast (Equilibrium ~20-50 min)Moderate (Peak ~60-90 min)
Sensitivity to DA ReleaseLowHighHigh
Radionuclide Half-Life¹²³I: 13.2 h; ¹²⁴I: 4.2 d¹¹C: 20.4 min¹²³I: 13.2 h
Key Clinical ApplicationMapping D₂/₃ distribution in entire brain; Pituitary imagingMeasuring striatal DA release & receptor densityStriatal receptor occupancy studies

The evolution towards even higher-affinity ligands continued beyond epidepride, exemplified by compounds like [¹⁸F]Fallypride (a fluoroalkylated derivative) and [⁷⁶Br]FLB-457. However, epidepride remains significant due to its well-established profile, the accessibility of SPECT with ¹²³I, and the unique longitudinal potential offered by ¹²⁴I for PET [2] [10]. Quantitative approaches like partial saturation protocols and multi-injection modeling have been successfully adapted for epidepride SPECT, enabling robust estimation of binding potential (BPɴᴅ), available receptor density (Bᴀᴠᴀɪʟ), and apparent dissociation constant (ᴀᴘᴘKᴅ) simultaneously in striatal and extrastriatal regions within a single scanning session, overcoming limitations posed by its slow kinetics [7]. Furthermore, its application extends beyond neurology and psychiatry into endocrine imaging (pituitary adenomas) [2] and potentially metabolic research (pancreatic islet D₂/₃ receptors) [10], underscoring its versatility as a molecular imaging tool.

Properties

CAS Number

107188-87-4

Product Name

Epidepride

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide

Molecular Formula

C16H23IN2O3

Molecular Weight

418.27 g/mol

InChI

InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1

InChI Key

APNNSBJHVTUORL-LBPRGKRZSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

Synonyms

epidepride
N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.